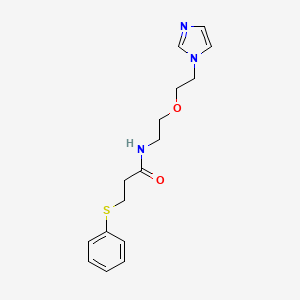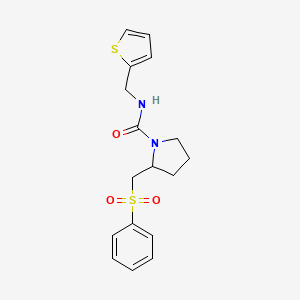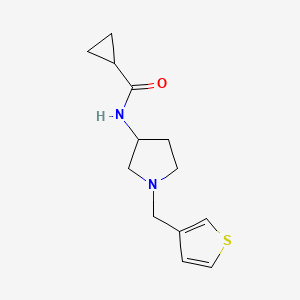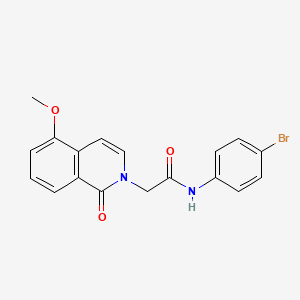
4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine” is a complex organic molecule that contains a piperidine ring, a benzylsulfonyl group, and a 3,3,3-trifluoropropylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a piperidine ring, a benzylsulfonyl group, and a 3,3,3-trifluoropropylsulfonyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the sulfonyl and trifluoropropyl groups, which could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoropropyl group could impart hydrophobicity .Applications De Recherche Scientifique
Synthesis and Biological Activities
- Medicinal Chemistry and Drug Design: Sulfonyl hydrazone scaffolds and piperidine rings are pivotal in medicinal chemistry, showing activities such as antioxidant and anticholinesterase effects. Novel series of sulfonyl hydrazone with piperidine derivatives have been synthesized, exhibiting promising biological activities (Karaman et al., 2016).
- Glycosyl Triflates Formation: The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been used for the low-temperature conversion of thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages (Crich & Smith, 2001).
- Antimicrobial Agents: Piperidine derivatives, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, have shown significant antimicrobial activities against pathogens affecting plants like tomatoes. This suggests their potential as protective agents in agriculture (Vinaya et al., 2009).
Chemical Synthesis and Materials Science
- Solid-Phase Synthesis: Polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone has been employed as a tool for the solid-phase synthesis of substituted piperidin-4-one derivatives, demonstrating the utility of sulfonyl compounds in facilitating chemical reactions (Barco et al., 1998).
- Nanofiltration Membranes: Novel sulfonated thin-film composite nanofiltration membranes have been developed for the treatment of dye solutions, where sulfonated aromatic diamine monomers were used. These membranes showed improved water flux by enhancing surface hydrophilicity without compromising dye rejection (Liu et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-benzylsulfonyl-1-(3,3,3-trifluoropropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S2/c16-15(17,18)8-11-25(22,23)19-9-6-14(7-10-19)24(20,21)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWAWUUJJCCBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2690979.png)
![(E)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2690984.png)
![Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2690985.png)


![2-Ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2690990.png)
![4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B2690991.png)

